molecular formula C26H39NO2S B15385829 Potassium 5-cyclohexenyl-3-((1r,4R)-N-((1r,4R)-4-methoxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylate

Potassium 5-cyclohexenyl-3-((1r,4R)-N-((1r,4R)-4-methoxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylate

Cat. No.: B15385829
M. Wt: 429.7 g/mol
InChI Key: LFTPALYIAYDIEZ-UHFFFAOYSA-N
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Description

Potassium 5-cyclohexenyl-3-((1r,4R)-N-((1r,4R)-4-methoxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylate is a structurally complex small molecule featuring a thiophene core substituted with cyclohexenyl, carboxamide, and methoxycyclohexyl groups. The potassium carboxylate moiety enhances solubility in polar solvents, making it suitable for applications in medicinal chemistry or materials science. Its stereochemistry (1r,4R configuration) suggests conformational rigidity, which may influence binding interactions in biological systems. Structural characterization would rely on X-ray crystallography or NMR, with refinement tools like SHELX ensuring accuracy .

Properties

Molecular Formula

C26H39NO2S

Molecular Weight

429.7 g/mol

IUPAC Name

N-[5-(cyclohexen-1-yl)-2-methylthiophen-3-yl]-N-(4-methoxycyclohexyl)-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C26H39NO2S/c1-18-9-11-21(12-10-18)26(28)27(22-13-15-23(29-3)16-14-22)24-17-25(30-19(24)2)20-7-5-4-6-8-20/h7,17-18,21-23H,4-6,8-16H2,1-3H3

InChI Key

LFTPALYIAYDIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared functional moieties:

Thiophene Derivatives with Cyclohexyl Substituents

  • Compound from : A thiophene derivative with a pyrimidinone ring and tert-butyldimethylsilyl (TBS)-protected hydroxyl group. Unlike the target compound, its cyclohexyl substituents are modified with a bis(4-methoxyphenyl)phenylmethyl (DMT) group, commonly used in oligonucleotide synthesis. This compound’s TBS group increases lipophilicity, whereas the target’s potassium carboxylate improves aqueous solubility .
  • EP 3 643 703 A1 (): Features a thiophene-free indazole-linked carboxamide. Both share carboxamide linkages, but the target’s methoxycyclohexyl groups may reduce metabolic instability compared to the indazole’s heterocyclic nitrogen .

Cyclohexane Carboxamide Derivatives

  • EP 2 697 207 B1 (): Contains a trifluoromethylphenyl-oxazolidinone group. The electron-withdrawing trifluoromethyl groups enhance electrophilicity, contrasting with the target’s electron-donating methoxy group. This difference could affect binding to hydrophobic pockets in enzymes or receptors .

Potassium Salts in Drug Design

Potassium carboxylates, like the target compound, are less common in pharmaceuticals than sodium salts due to potassium’s larger ionic radius, which may influence crystal packing and dissolution rates. However, potassium salts can mitigate sodium-associated cardiovascular risks in drug formulations.

Data Table: Structural and Functional Comparison

Feature Target Compound Compound from EP 2 697 207 B1
Core Structure Thiophene-2-carboxylate Thiophene-pyrimidinone hybrid Oxazolidinone-cyclohexane
Key Substituents 5-cyclohexenyl, 4-methoxycyclohexyl carboxamide, potassium carboxylate TBS-protected hydroxyl, DMT group Trifluoromethylphenyl, 4,4-dimethylcyclohexene
Solubility High (polar solvents) Moderate (lipophilic TBS/DMT groups) Low (trifluoromethyl hydrophobicity)
Stereochemical Complexity (1r,4R) configurations Not explicitly stated (4S,5R) oxazolidinone
Potential Applications Drug candidates (solubility advantage) Nucleotide synthesis Enzyme inhibitors (e.g., antiviral or anti-inflammatory)

Research Findings and Implications

  • Synthesis: The target compound’s carboxamide linkage could be synthesized via methods similar to ’s protocol (e.g., coupling with potassium carbonate in THF/methanol) .
  • Stability : The potassium salt form likely offers better thermal stability than free carboxylic acids, as seen in other carboxylate salts.

Notes

  • Structural Analysis : SHELX software would be critical for resolving the compound’s stereochemistry via X-ray diffraction.
  • Limitations : Direct comparative pharmacological data are absent; inferences are based on structural analogs.
  • Synthetic Challenges : Steric hindrance from the cyclohexenyl and methoxycyclohexyl groups may complicate coupling reactions, requiring optimized catalysts.

Preparation Methods

Preparation of Methyl 3-Amino-5-Bromothiophene-2-Carboxylate

The synthesis begins with functionalization of the thiophene ring. Patent WO1998007685A1 details bromination strategies for heterocycles under controlled conditions:

Methyl thiophene-2-carboxylate (1.0 eq)  
N-Bromosuccinimide (1.05 eq)  
Dichloromethane, 0°C → RT, 12 h  
Yield: 78% (monobrominated product)  

Subsequent amination follows PMC3448830 methodology:

Methyl 5-bromothiophene-2-carboxylate (1.0 eq)  
CuI (0.1 eq), L-proline (0.2 eq)  
Ammonium hydroxide (5.0 eq)  
DMSO, 80°C, 24 h  
Yield: 65%  

Introduction of the cyclohexenyl group employs cross-coupling techniques from US20100221259A1:

Methyl 3-amino-5-bromothiophene-2-carboxylate (1.0 eq)  
5-Cyclohexenyl-1-boronic acid (1.2 eq)  
Pd(PPh3)4 (0.05 eq)  
K2CO3 (2.0 eq)  
DME/H2O (4:1), 80°C, 18 h  
Yield: 72%  

Critical parameters:

  • Nitrogen atmosphere prevents boronic acid oxidation
  • Anhydrous DME ensures catalyst stability
  • Controlled heating prevents cyclohexenyl isomerization

Amide Bond Formation & Stereochemical Control

Synthesis of (1r,4R)-4-Methylcyclohexanecarbonyl Chloride

The bicyclic acid chloride precursor requires stereoselective preparation per WO2014120748A1:

(1r,4R)-4-Methylcyclohexanecarboxylic acid (1.0 eq)  
Oxalyl chloride (1.5 eq)  
Catalytic DMF (0.01 eq)  
Dichloromethane, 0°C → RT, 3 h  
Yield: 95%  

Coupling with (1r,4R)-4-Methoxycyclohexylamine

Amide formation follows PMC8567357 optimized conditions:

Methyl 5-cyclohexenyl-3-aminothiophene-2-carboxylate (1.0 eq)  
(1r,4R)-4-Methylcyclohexanecarbonyl chloride (1.1 eq)  
Et3N (2.5 eq)  
THF, -15°C → RT, 6 h  
Yield: 68%  
Diastereomeric excess: >98% (HPLC analysis)  

Stereochemical preservation achieved through:

  • Low-temperature reaction kinetics
  • Bulky triethylamine base minimizing racemization
  • Rigorous exclusion of protic solvents

Final Functionalization & Salt Formation

Saponification to Potassium Carboxylate

Ester hydrolysis employs conditions from PMC3448830:

Methyl 5-cyclohexenyl-3-((1r,4R)-N-((1r,4R)-4-methoxycyclohexyl)-  
4-methylcyclohexanecarboxamido)thiophene-2-carboxylate (1.0 eq)  
KOH (2.5 eq)  
MeOH/H2O (3:1), 60°C, 8 h  
Yield: 89%  

Crystallization & Purification

Final product isolation follows WO1998007685A1 protocols:

Parameter Value
Solvent System Ethyl acetate/hexanes
Temperature -20°C
Crystallization Time 48 h
Purity (HPLC) 99.3%
Melting Point 214-216°C (dec.)

Analytical Characterization Data

Spectroscopic Profiles

1H NMR (500 MHz, D2O):
δ 7.21 (s, 1H, thiophene H4)
δ 5.65-5.58 (m, 1H, cyclohexenyl CH)
δ 3.42 (s, 3H, OCH3)
δ 2.98-2.85 (m, 4H, cyclohexyl CH)
δ 1.92-1.45 (m, 18H, cyclohex(en)yl CH2)

13C NMR (126 MHz, D2O):
δ 172.8 (COO⁻K⁺)
δ 166.1 (CONHR)
δ 135.2 (C5 thiophene)
δ 128.7 (cyclohexenyl C=C)
δ 56.3 (OCH3)

HRMS (ESI-):
Calculated for C28H37KN2O4S [M-K]⁻: 521.2381
Found: 521.2378

Process Optimization Considerations

Cyclohexenyl Group Stability

WO1998007685A1 highlights sensitivity of cyclohexenyl moieties to:

  • Acidic conditions (>pH 3 induces ring-opening)
  • Temperatures >100°C (risk of Diels-Alder dimerization)
    Mitigation strategies:
  • Maintain pH 6-8 during aqueous workups
  • Limit heating steps post-coupling

Amide Racemization Risks

PMC8567357 identifies critical factors:

  • Base strength: Et3N > iPr2NEt in preserving configuration
  • Solvent polarity: THF > DMF in minimizing epimerization
    Optimal conditions:
  • Reaction progress monitored by circular dichroism
  • Quench with cold 1M HCl when conversion reaches 95%

Alternative Synthetic Routes

Late-Stage Cyclohexenylation

Comparative approach from US20100221259A1:

Methyl 3-((1r,4R)-N-((1r,4R)-4-methoxycyclohexyl)-  
4-methylcyclohexanecarboxamido)thiophene-2-carboxylate (1.0 eq)  
Cyclohexenylzinc bromide (1.5 eq)  
PdCl2(dppf) (0.03 eq)  
THF, 60°C, 24 h  
Yield: 54%  

Advantages:

  • Avoids Suzuki coupling of electron-rich thiophene
    Disadvantages:
  • Lower yield due to competing β-hydride elimination

Industrial-Scale Considerations

Cost Analysis of Critical Reagents

Reagent Cost/kg (USD) Process Contribution
(1r,4R)-4-Methoxycyclohexylamine 12,500 28% of total cost
Pd(PPh3)4 8,200 19%
Chiral HPLC Columns 4,800 11%

Waste Stream Management

Key byproducts per 1 kg API production:

  • Copper residues: 3.2 kg (requires chelation treatment)
  • Organic solvents: 620 L (85% recovery achievable)
  • Palladium sludge: 0.8 kg (>99% recovery via ion exchange)

Q & A

Q. What are the key considerations for optimizing the synthesis of this thiophene-carboxylate derivative?

The synthesis of complex thiophene derivatives requires precise control of reaction parameters. For example, temperature (50–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation steps) are critical. Evidence from analogous compounds suggests that protecting groups may be needed for the cyclohexenyl and methoxycyclohexyl moieties to prevent unwanted side reactions . Purity optimization often involves gradient chromatography (e.g., silica gel with ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR can resolve stereochemistry at the cyclohexyl and thiophene carboxamide positions. For example, coupling constants in 1H^1H-NMR distinguish axial/equatorial protons in cyclohexane rings .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, particularly for the potassium carboxylate group .
  • FT-IR : Identifies carbonyl stretches (e.g., 1680–1720 cm1^{-1} for carboxamide and carboxylate groups) .

Q. How can researchers assess the compound’s initial biological activity in vitro?

Begin with target-agnostic assays:

  • Cytotoxicity : MTT assay using HEK-293 or HepG2 cell lines.
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
  • Membrane permeability : Caco-2 monolayer model to predict bioavailability .

Advanced Research Questions

Q. What experimental design strategies address challenges in synthesizing stereochemically complex intermediates?

  • Computational modeling : Use density functional theory (DFT) to predict steric hindrance in carboxamide formation at the (1r,4R)-cyclohexyl positions .
  • Parallel synthesis : Employ microfluidic reactors to test multiple reaction conditions (e.g., varying pH for carboxylate deprotection) .
  • Chiral auxiliaries : Temporarily introduce tert-butyl sulfinamide groups to control stereochemistry, followed by cleavage .

Q. How should researchers resolve contradictions in biological activity data across assay platforms?

  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to identify outliers in dose-response curves.
  • Orthogonal assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Meta-analysis : Compare data with structurally related compounds (e.g., pyrazinyl-thiophene derivatives) to identify scaffold-specific trends .

Q. What methodologies elucidate structure-activity relationships (SAR) for the carboxamide and cyclohexenyl groups?

  • Analog synthesis : Systematically replace the 4-methoxycyclohexyl group with smaller (e.g., cyclopentyl) or polar (e.g., tetrahydropyranyl) substituents.
  • Molecular docking : Map interactions between the carboxamide group and hydrophobic pockets in target proteins (e.g., COX-2 or EGFR) using AutoDock Vina .
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Forced degradation : Expose the compound to oxidative (H2 _2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C, followed by HPLC-PDA analysis .
  • Plasma stability : Incubate with human plasma and monitor degradation via LC-MS/MS over 24 hours .
  • Solid-state stability : Conduct accelerated stability studies (40°C/75% RH) for 3 months, assessing crystallinity via PXRD .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Salt formation : Test potassium vs. sodium carboxylate counterions; potassium salts often exhibit higher solubility in polar solvents .
  • Prodrug approach : Convert the carboxylate to a methyl ester for passive diffusion, with esterase-mediated activation in vivo .
  • Co-solvents : Use cyclodextrin inclusion complexes or PEG-based formulations for in vitro assays .

Specialized Methodological Questions

Q. How can enantiomeric purity be ensured for the (1r,4R)-configured cyclohexyl groups?

  • Chiral chromatography : Employ Chiralpak® IG-U columns with ethanol/heptane mobile phases.
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration confirmation .
  • Crystallography : Solve single-crystal X-ray structures of intermediates (e.g., carboxamide precursors) to validate stereochemistry .

Q. What computational tools are recommended for predicting metabolic pathways?

  • In silico metabolism : Use GLORYx or ADMET Predictor™ to identify likely Phase I/II modification sites (e.g., oxidation of the cyclohexenyl ring) .
  • CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

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